molecular formula C21H16Cl2N2S2 B12452790 3-[(3,4-Dichlorobenzyl)sulfanyl]-1-(thiophen-2-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile

3-[(3,4-Dichlorobenzyl)sulfanyl]-1-(thiophen-2-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile

Cat. No.: B12452790
M. Wt: 431.4 g/mol
InChI Key: VYSSCQKSSVMKKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(3,4-Dichlorobenzyl)sulfanyl]-1-(thiophen-2-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3,4-Dichlorobenzyl)sulfanyl]-1-(thiophen-2-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and a halogenated isoquinoline.

    Attachment of the Dichlorobenzyl Group: The dichlorobenzyl group can be attached through a nucleophilic substitution reaction, where a thiol reacts with a dichlorobenzyl halide.

    Formation of the Carbonitrile Group: The carbonitrile group can be introduced through a cyanation reaction, using a suitable cyanating agent like potassium cyanide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonitrile group, converting it to an amine or an aldehyde.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be employed.

    Substitution: Conditions typically involve the use of Lewis acids like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or aldehydes.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-[(3,4-Dichlorobenzyl)sulfanyl]-1-(thiophen-2-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile has several applications in scientific research:

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structure, which may interact with various biological targets.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.

    Material Science: Its unique electronic properties make it a candidate for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Mechanism of Action

The mechanism of action of 3-[(3,4-Dichlorobenzyl)sulfanyl]-1-(thiophen-2-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile depends on its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the specific biological context and the targets it interacts with.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2,4-Dichlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-amine
  • 2-[(3,4-Dichlorobenzyl)sulfanyl]-3-ethyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one

Uniqueness

Compared to similar compounds, 3-[(3,4-Dichlorobenzyl)sulfanyl]-1-(thiophen-2-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile stands out due to its combination of a thiophene ring and an isoquinoline core, which may confer unique electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C21H16Cl2N2S2

Molecular Weight

431.4 g/mol

IUPAC Name

3-[(3,4-dichlorophenyl)methylsulfanyl]-1-thiophen-2-yl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile

InChI

InChI=1S/C21H16Cl2N2S2/c22-17-8-7-13(10-18(17)23)12-27-21-16(11-24)14-4-1-2-5-15(14)20(25-21)19-6-3-9-26-19/h3,6-10H,1-2,4-5,12H2

InChI Key

VYSSCQKSSVMKKB-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=C(N=C2C3=CC=CS3)SCC4=CC(=C(C=C4)Cl)Cl)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.